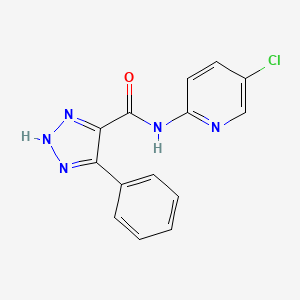

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, also known as CCT251236, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases.

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Modzelewska-Banachiewicz et al. (2012) focused on the experimental and theoretical investigation of the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, producing 1,2,4-triazole-containing alkenoic acid derivatives. These derivatives were analyzed using NMR spectroscopy and X-ray diffraction, providing insights into their structural characteristics and potential for further chemical modifications (Modzelewska-Banachiewicz et al., 2012).

Antimicrobial Activities

Patel and Patel (2015) synthesized a novel series of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with carbamoyl benzoic acid derivatives, leading to benzamide derivatives with significant antibacterial and antifungal properties. This study suggests the potential of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide derivatives in developing new antimicrobial agents (Patel & Patel, 2015).

Anticancer and Anti-inflammatory Applications

Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. The synthesis involved the condensation of carboxamide with aromatic aldehydes, highlighting the therapeutic potential of triazole derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).

Material Science Applications

Liu, Wang, and Yao (2018) designed and synthesized "dual n-type unit" bipolar host materials by linking pyridine and 1,2,4-triazole for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrated high performance, low turn-on voltages, and efficiency, indicating the potential of triazole derivatives in electronic and photonic devices (Liu, Wang, & Yao, 2018).

Mécanisme D'action

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is Factor Xa , a serine protease that plays a pivotal role in the blood coagulation cascade . Factor Xa is positioned at the juncture of the intrinsic and extrinsic pathways of the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide acts as a direct, selective, reversible, and competitive inhibitor of human Factor Xa . By inhibiting Factor Xa, the compound prevents thrombin generation without having a direct effect on platelet aggregation . This inhibition of Factor Xa interrupts blood coagulation without disrupting primary hemostasis .

Biochemical Pathways

The compound’s action affects the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . By inhibiting Factor Xa, the compound prevents the formation of the prothrombinase complex, thereby reducing the generation of thrombin and ultimately the formation of fibrin clots .

Pharmacokinetics

Similar compounds such as betrixaban, another factor xa inhibitor, have been reported to have a long half-life and low peak-to-trough ratio, leading to a consistent anticoagulant effect over 24 hours . . These properties may provide some insight into the potential pharmacokinetic properties of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.

Result of Action

The primary result of the compound’s action is the prevention of thrombin generation and, consequently, the formation of fibrin clots . This leads to an anticoagulant effect, reducing the risk of venous thromboembolism (VTE), a leading cause of preventable death in hospitalized patients .

Action Environment

The efficacy and stability of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action due to drug-drug interactions. Additionally, patient-specific factors such as age, renal function, and genetic polymorphisms could also influence the compound’s action . .

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-10-6-7-11(16-8-10)17-14(21)13-12(18-20-19-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKNPVMUPCZAKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)

![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)

![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)